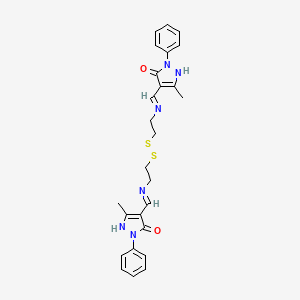
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) is a complex organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with ethyleneimine and a dithiobis compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium acetate, at room temperature . The resulting product is then purified through filtration and characterized using various spectroscopic techniques, including IR and NMR .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize the compound under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, typically under an inert atmosphere.
Substitution: Substitution reactions often involve nucleophiles, such as amines or thiols, and are carried out in the presence of a base, such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) involves its ability to scavenge free radicals. This antioxidant activity is crucial in protecting cells from oxidative stress and damage. The compound interacts with free radicals, neutralizing them and preventing them from causing cellular damage. Additionally, it may inhibit specific enzymes, such as lipoxygenase, which are involved in the production of reactive oxygen species .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in similar applications.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives have been studied for their cytotoxic effects and radical scavenging activity.
Uniqueness
Dithiobis(ethyleneiminomethylidyne)bis(3-methyl-1-phenyl-2-pyrazolin-5-one) stands out due to its unique structural features, which confer enhanced stability and reactivity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
24664-57-1 |
|---|---|
Molecular Formula |
C26H28N6O2S2 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
5-methyl-4-[2-[2-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]ethyldisulfanyl]ethyliminomethyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H28N6O2S2/c1-19-23(25(33)31(29-19)21-9-5-3-6-10-21)17-27-13-15-35-36-16-14-28-18-24-20(2)30-32(26(24)34)22-11-7-4-8-12-22/h3-12,17-18,29-30H,13-16H2,1-2H3 |
InChI Key |
BNWFHKIGMPPSKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NCCSSCCN=CC3=C(NN(C3=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















